[1',2',3',4',5'-13C5]uridine
Description
Properties
IUPAC Name |
5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-WDBXUEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471809 | |
| Record name | CTK8F2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159496-16-9 | |
| Record name | CTK8F2337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Stable Isotope Labeling in Modern Biological Research
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules. numberanalytics.com These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), possess the same chemical properties as their more abundant, lighter counterparts but have a greater mass. diagnosticsworldnews.com This mass difference allows researchers to distinguish and track the labeled molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comdiagnosticsworldnews.com
The use of stable isotopes offers several advantages in biological research. silantes.com Unlike radioactive isotopes, they are not hazardous, making them safe for a wide range of applications, including studies in humans. diagnosticsworldnews.com This technique provides unparalleled insights into the dynamics of metabolic pathways, allowing for the direct measurement of biosynthesis, degradation, and remodeling of biomolecules. numberanalytics.comdiagnosticsworldnews.com By introducing labeled compounds into cells or organisms, scientists can trace their journey through various metabolic routes, identify key regulatory points, and quantify the flow (flux) of metabolites. silantes.comsilantes.com This has revolutionized fields like metabolomics, proteomics, and the study of nucleic acids. silantes.com
In structural biology, stable isotope labeling significantly enhances the power of NMR spectroscopy for determining the three-dimensional structures of biomolecules like proteins and nucleic acids. silantes.comnih.gov The incorporation of isotopes like ¹³C and ¹⁵N improves spectral resolution and enables the use of advanced multidimensional NMR experiments, which are crucial for resolving complex molecular structures and studying their dynamic interactions. silantes.comacs.org
Foundational Role of Uridine in Biological Processes and Metabolism
Uridine (B1682114) is a fundamental nucleoside, composed of a uracil (B121893) base attached to a ribose sugar ring. It is a key player in a multitude of essential biological processes. frontiersin.orgontosight.ai
Most notably, uridine is a critical building block for ribonucleic acid (RNA), one of the body's primary genetic molecules. ontosight.ainih.gov Its derivative, uridine triphosphate (UTP), is one of the four essential precursors required for RNA synthesis by RNA polymerases. medchemexpress.com Beyond its role in genetics, uridine is central to energy metabolism and the synthesis of complex carbohydrates. frontiersin.orgresearchgate.net Uridine diphosphate (B83284) (UDP)-glucose, formed from UTP, is a vital intermediate in the synthesis of glycogen, the body's main storage form of glucose. ontosight.ainih.gov
Furthermore, uridine and its derivatives are involved in:
Protein Modification: Uridine contributes to the regulation of protein function through a process called O-GlcNAcylation, where UDP-N-acetylglucosamine (UDP-GlcNAc), derived from uridine, is attached to proteins. frontiersin.orgresearchgate.net
Cellular Signaling: Uridine and its phosphorylated forms (UMP, UDP, UTP) can act as signaling molecules, influencing a variety of cellular functions. medchemexpress.com
Neurological Function: Uridine has been shown to have neuroprotective effects and may play a role in cognitive function. ontosight.ai
Given its central role, the metabolism of uridine is tightly regulated to maintain cellular homeostasis. nih.govresearchgate.net Dysregulation of uridine levels has been linked to various conditions, including metabolic diseases and cancer. frontiersin.orgresearchgate.net
Rationale for Selective 13c Labeling of the Ribose Moiety in Uridine for Advanced Research
Chemical Synthesis Approaches for Ribose-Labeled Nucleosides
The de novo chemical synthesis of this compound is a multi-step process that begins with the preparation of the isotopically labeled ribose sugar. This is followed by the regioselective formation of the glycosidic bond with the uracil (B121893) base and subsequent derivatization to produce building blocks for oligonucleotide synthesis.
Synthesis of [1',2',3',4',5'-13C5]-Ribose from 13C-Labeled Glucose Precursors
The journey to ribose-labeled uridine often commences with a readily available, uniformly labeled hexose (B10828440) sugar, D-[13C6]glucose. A key strategy involves the oxidative cleavage of the bond between the first and second carbon atoms of the glucose molecule to yield a five-carbon sugar, D-[13C5]arabinose. This arabinose is then subjected to an epimerization reaction, which inverts the stereochemistry at the C2' position to furnish the desired D-[13C5]ribose. colab.ws An optimized four-step synthesis from 13C6-labeled D-glucose has been reported to produce the protected [1',2',3',4',5'-13C5]-ribose derivative in a 40% yield. nih.gov This chemo-enzymatic approach provides access to a wide array of 13C-labeled isotopomers of D-ribose. tandfonline.com The labeled ribose is a critical precursor for the synthesis of both ribonucleosides and 2'-deoxyribonucleosides. tandfonline.com
Regioselective Glycosylation for this compound Formation
With the labeled ribose in hand, the next critical step is the formation of the N-glycosidic bond with the uracil nucleobase. This reaction must be regioselective to ensure the formation of the correct N1-isomer. The Vorbrüggen glycosylation is a widely employed method for this purpose. nih.gov In this reaction, a persilylated uracil is reacted with an activated ribose derivative, such as a ribose tetraacetate, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). nih.govvanderbilt.edu
For instance, [1',2',3',4',5'-13C5]-5'-O-(4,4'-Dimethoxytrityl)uridine has been synthesized by suspending the protected 13C5-ribose derivative and uracil in acetonitrile, followed by treatment with N,O-bis(trimethylsilyl)acetamide and then TMS-OTf. nih.gov Another approach involves the temporary protection of the 2',3'-diol of the ribonucleoside using a boronic ester, which allows for regioselective glycosylation at the 5'-hydroxyl group. nih.govjove.commdpi.com This method is applicable to various nucleosides, including uridine. nih.govjove.com
Derivatization to [1',2',3',4',5'-13C5]-Ribonucleoside Phosphoramidites and Triphosphates for Oligonucleotide Synthesis
To be useful in the synthesis of RNA oligonucleotides, the labeled uridine must be converted into a phosphoramidite (B1245037) or a triphosphate. mdpi.com The synthesis of [1',2',3',4',5'-13C5]-ribonucleoside phosphoramidites involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a suitable protecting group like tert-butyldimethylsilyl (TBDMS) or tri-iso-propylsilyloxymethyl (TOM). nih.govmdpi.com The final step is the phosphitylation of the 3'-hydroxyl group. researchgate.net Optimized protocols aim to minimize purification steps to maximize yield. nih.gov
The synthesis of nucleoside triphosphates can be achieved through several phosphorylation methods. umich.edu One common strategy involves the conversion of the 5'-hydroxyl group to a leaving group, such as a tosylate, followed by displacement with pyrophosphate. umich.edu
Chemo-Enzymatic Synthesis Routes for Labeled Uridine Triphosphates
Chemo-enzymatic methods offer a powerful alternative to purely chemical synthesis, often providing higher yields and stereoselectivity. oup.comnih.gov These approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis.
Enzymatic Conversion of 13C-Labeled Ribose-5-Phosphate to this compound Triphosphate
A highly efficient route to labeled nucleoside triphosphates starts with the enzymatic phosphorylation of the labeled ribose to ribose-5-phosphate. researchgate.net This is catalyzed by a ribokinase. The resulting [1',2',3',4',5'-13C5]ribose-5-phosphate is then converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase. researchgate.netnih.gov Uracil phosphoribosyltransferase then catalyzes the reaction of PRPP with uracil to form uridine monophosphate (UMP). researchgate.net Finally, a series of kinase enzymes, including nucleoside monophosphate kinase and pyruvate (B1213749) kinase, phosphorylate UMP to uridine diphosphate (B83284) (UDP) and then to the target this compound triphosphate (UTP). researchgate.net This "one-pot" enzymatic synthesis can achieve high yields, sometimes exceeding 80%. nih.gov
| Enzyme | EC Number | Function in UTP Synthesis |
| Ribokinase | 2.7.1.15 | Phosphorylates 13C-ribose to 13C-ribose-5-phosphate. researchgate.net |
| PRPP Synthetase | 2.7.6.1 | Converts 13C-ribose-5-phosphate to 13C-PRPP. researchgate.netnih.gov |
| Uracil Phosphoribosyltransferase | 2.4.2.9 | Couples 13C-PRPP with uracil to form 13C-UMP. researchgate.net |
| Nucleoside Monophosphate Kinase | 2.7.4.4 | Phosphorylates 13C-UMP to 13C-UDP. researchgate.net |
| Pyruvate Kinase | 2.7.1.40 | Phosphorylates 13C-UDP to 13C-UTP. researchgate.net |
Integration of Labeled Precursors into In Vitro Transcription Systems for RNA Synthesis
The synthesized [1',2',3',4',5'-13C5]UTP is a direct precursor for the production of labeled RNA through in vitro transcription. researchgate.netnih.govisotope.com This process utilizes a DNA template and a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA strands. nih.govnih.gov By including the labeled UTP in the transcription reaction mixture along with the other three standard nucleoside triphosphates (ATP, CTP, and GTP), the polymerase incorporates the this compound at the corresponding positions in the growing RNA chain. oup.com This method allows for the production of uniformly labeled or selectively labeled RNA molecules in milligram quantities, which are essential for advanced NMR spectroscopic studies aimed at elucidating the structure and dynamics of RNA. researchgate.netnih.govnih.gov
Applications of this compound in Metabolic Flux Analysis
The stable isotope-labeled compound this compound is a powerful tool in metabolic flux analysis (MFA) for dissecting the intricate pathways of nucleotide metabolism. By labeling all five carbon atoms of the ribose sugar moiety, this tracer allows researchers to precisely track the fate of uridine-derived carbons as they are assimilated and distributed throughout the cell's metabolic network. This enables a detailed investigation of how cells utilize exogenous uridine, providing critical insights into the balance between nucleotide salvage and de novo synthesis, and revealing the significant contributions of uridine catabolism to central energy and biosynthetic pathways.
Applications in Nucleic Acid Structural and Dynamics Studies Via Nmr Spectroscopy
Isotopic Labeling Strategies for RNA Molecules Incorporating [1',2',3',4',5'-13C5]Uridine
The strategic introduction of stable isotopes into RNA is essential for simplifying complex NMR spectra and enabling the study of larger, more biologically relevant systems. nih.govresearchgate.net The use of ribonucleoside phosphoramidites containing [13C5]-labeled ribose moieties, derived from precursors like this compound, is a key component of these strategies. nih.gov
A primary obstacle in the NMR analysis of RNA is the severe resonance degeneracy, where signals from different nucleotides overlap, especially within the ribose proton region where most signals, except for the anomeric proton (H1'), are clustered in a narrow chemical shift range. acs.orgnih.gov Selective 13C-labeling of the ribose ring provides a direct solution to this problem. By introducing a 13C label at each carbon of the ribose, it becomes possible to employ heteronuclear correlation experiments, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.govnih.gov These experiments disperse the proton signals based on the chemical shifts of their attached carbon atoms, which are significantly more resolved than the proton chemical shifts alone. nih.gov
The uniform 13C labeling of the ribose in uridine (B1682114) nucleotides facilitates the unambiguous assignment of all ribose proton and carbon signals for that residue. nih.gov This is achieved through scalar-coupling-based experiments that correlate all connected spins within the ribose ring, effectively tracing the connectivity from C1' to C5'. nih.gov This process dramatically reduces the ambiguity inherent in traditional assignment strategies that rely solely on through-space 1H-1H Nuclear Overhauser Effect (NOE) data, which is often difficult to interpret due to spectral crowding. nih.govnih.gov The ability to resolve and confidently assign these ribose resonances is the first and most critical step in any detailed structural analysis of an RNA molecule by NMR. nih.govresearchgate.net
While enzymatic methods like in vitro transcription are highly effective for producing large quantities of long RNAs, they are generally not suitable for synthesizing very short RNA oligonucleotides, typically those between 2 and 10 nucleotides in length. nih.gov For these short sequences, which are often studied as part of protein-RNA complexes, chemical solid-phase synthesis is the method of choice. nih.govrsc.org This approach allows for the site-specific incorporation of isotopically labeled building blocks, such as this compound-derived phosphoramidites, at any desired position within the RNA sequence. nih.govnih.gov
This precise control over the labeling pattern is invaluable for structural studies. Research has demonstrated that the introduction of 13C5-sugar labeled nucleotides into short RNA sequences is essential for the high-resolution structure determination of their complexes with RNA-binding proteins. nih.govoup.com The specific labeling greatly simplifies the process of RNA resonance assignment within the complex and is crucial for identifying a large number of distance restraints that define the three-dimensional structure with high precision and accuracy. nih.govoup.com
| Protein | RNA Sequence (13C-labeled U) | Key Structural Finding | Reference |
|---|---|---|---|
| Polypyrimidine Tract-Binding Protein (PTB) RBD3/RBD4 | CUCU | Labeling was essential to resolve ambiguities and assign intermolecular NOEs involving sugar resonances, which constituted 50-67% of all intermolecular contacts. | oup.com |
| Fox-1 RNA Recognition Motif (RRM) | UGCAUGU | Isotopically labeled RNA was critical for unambiguous resonance assignment and for collecting a high number of NOE constraints needed to define the unusual RNA structure adopted upon binding. | nih.govoup.com |
As the size of RNA molecules increases beyond approximately 40-50 nucleotides, NMR studies become progressively more challenging due to faster signal decay (relaxation) and increased spectral overlap. nih.govnih.gov To study these larger systems, the combination of selective 13C labeling with deuteration has become an indispensable strategy. nih.govnih.gov Deuteration, the substitution of protons with deuterium (B1214612) (2H), simplifies NMR spectra by removing the signals from the deuterated positions and, more importantly, by slowing down relaxation rates for the remaining protons, which results in sharper, more easily detectable signals. nih.govresearchgate.net
The synergy of incorporating this compound alongside deuterated nucleotides is particularly powerful. For instance, an RNA molecule can be synthesized with 13C-labeled uridine while all other nucleotide types (A, C, G) are deuterated. This "divide-and-conquer" approach dramatically simplifies the spectrum, allowing researchers to focus on the signals originating from and around the uridine residues. researchgate.net This combination of selective 13C-labeling and deuteration is a key enabling technology for pushing the size limits of RNA molecules that can be structurally characterized by NMR spectroscopy. nih.gov
Elucidation of RNA Structure, Conformation, and Dynamics
The precise structural information gained from NMR experiments utilizing this compound provides deep insights into the function of RNA molecules, from their intrinsic conformational preferences to their interactions with binding partners.
Determining the structure of a protein-RNA complex requires the unambiguous assignment of resonances for both the protein and the RNA in their bound state. marioschubert.ch Incorporating 13C-labeled uridine into the RNA is often crucial for assigning the RNA signals and observing how they change upon protein binding. nih.govoup.com Perturbations in the chemical shifts of the ribose 1H and 13C nuclei serve as sensitive reporters of the binding interface, allowing for the mapping of contact points on the RNA surface. marioschubert.ch
Furthermore, the chemical shifts of the ribose carbons, particularly C1', C2', and C4', are highly sensitive to the conformation of the sugar pucker (i.e., C2'-endo vs. C3'-endo), which is a key determinant of local RNA backbone geometry. nih.gov By monitoring these 13C chemical shifts, researchers can directly characterize changes in the RNA's conformation upon binding to a protein or other ligand. For example, the structure of the Fox-1 protein in complex with its target RNA revealed a highly unusual RNA conformation that could only be determined with high precision thanks to the constraints derived from the 13C-labeled ribose moieties. oup.com
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), and the measurement of NOEs is the primary source of distance restraints for biomolecular structure determination by NMR. nih.gov In RNA, the severe overlap of ribose proton signals in standard 1H-1H NOESY spectra makes the assignment of these crucial restraints extremely challenging, if not impossible. nih.gov
The incorporation of this compound overcomes this limitation by enabling the use of 13C-edited NOESY experiments. nih.govresearchgate.net In these experiments, the NMR pulse sequence is designed to specifically detect only those NOEs that originate from protons attached to a 13C nucleus. This filters out the overwhelming number of signals from protons on unlabeled nucleotides, resulting in a vastly simplified spectrum where NOEs involving the labeled uridine ribose can be unambiguously identified. nih.govoup.com This technique is critical for:
Intramolecular NOEs: Defining the local conformation of the RNA backbone by identifying NOEs between protons on adjacent ribose rings (sugar-sugar NOEs). nih.gov
Intermolecular NOEs: Directly observing contacts between the RNA ribose and amino acid side chains of a binding protein, which are essential for accurately defining the orientation of the two molecules in the complex. oup.com
Monitoring RNA Folding Pathways and Ligand Binding Events through Ribose Dynamics
The distinct effects of sugar puckering on the C1', C4', and C5' resonances allow for the clear differentiation between C2'-endo (S-type) and C3'-endo (N-type) furanoid conformations. These conformations are characteristic of flexible, A-form helical, and other structural motifs, respectively. As an RNA molecule folds or binds to a ligand, it often undergoes significant conformational changes that involve transitions in sugar pucker. These transitions are directly observable as changes in the 13C chemical shifts of the ribose carbons, making 13C-labeled uridine an effective probe for these dynamic events.
Detailed Research Findings: Ligand Binding
A significant application of ribose-labeled nucleotides is in the structural determination of protein-RNA complexes. The labeling of the RNA component is often essential for unambiguously assigning the RNA's resonances when it is part of a large complex, where spectral overlap can be severe. nih.govnih.gov
A key example is the study of the interaction between the alternative-splicing factor Fox-1 protein and its target RNA sequence, UGCAUGU. nih.gov To overcome the challenges of resonance assignment for the RNA within the complex, researchers synthesized the UGCAUGU oligonucleotide with [1',2',3',4',5'-13C5]-labeled ribose moieties at specific uridine and cytidine residues. The introduction of the 13C labels enabled the use of heteronuclear NMR experiments, which greatly simplified the spectral analysis. This approach was crucial for resolving ambiguities in the resonance assignments and allowed for the collection of a high number of intramolecular (sugar-sugar) and intermolecular (protein-RNA) NOE-derived distance constraints. The high-quality data obtained through this specific labeling strategy was instrumental in determining a high-precision structure of the Fox-1/RNA complex. nih.gov
| Experiment | Purpose | Key Finding | Reference |
|---|---|---|---|
| 13C HSQC Spectra of Selectively Labeled RNA | To unambiguously assign ribose proton and carbon resonances of the RNA when bound to the Fox-1 protein. | Labeling of specific uridine and cytidine residues resolved spectral overlap, which was a major challenge with unlabeled RNA. | nih.gov |
| NOESY Experiments | To determine intra- and intermolecular distance constraints for structure calculation. | A high number of crucial sugar-sugar and protein-RNA NOE cross-peaks could be assigned, leading to a high-precision structure. | nih.gov |
Monitoring RNA Folding
Beyond static structure determination, 13C-labeled ribose provides a window into the dynamic process of RNA folding. RNA molecules often traverse multiple intermediate states on their way to their final, functional conformation. These folding pathways can be triggered by changes in ionic conditions or, critically, by the binding of a specific ligand, as is common for riboswitches. nih.gov
Real-time NMR methods can be used to track these ligand-induced conformational changes at atomic resolution. nih.gov By incorporating this compound into an RNA sequence, such as a riboswitch aptamer domain, one can monitor the 13C chemical shifts of the uridine ribose carbons over time following the introduction of the cognate ligand. A transition from an unfolded or intermediate state to the final ligand-bound, folded state would manifest as a time-dependent change in the chemical shifts of specific ribose carbons, reflecting the change in their conformational environment (e.g., a shift from a C2'-endo to a C3'-endo pucker). Analysis of the rates of these chemical shift changes can provide kinetic information about the folding pathway, revealing the sequence of structural transitions. For instance, the folding of different structural elements within the RNA can be tracked by observing the corresponding labeled residues, allowing for a detailed reconstruction of the folding process. nih.gov
| Time After Ligand Addition | Observed State of Uridine Ribose (Residue U_x) | Hypothetical C1' Chemical Shift (ppm) | Inferred Conformation |
|---|---|---|---|
| t = 0 | Unfolded/Apo State | ~91.5 | Predominantly C2'-endo (flexible) |
| t = intermediate | Folding Intermediate | Appearance of a new peak at ~90.0 | Population of a C3'-endo conformation begins |
| t = final | Folded/Holo State | ~90.0 | Predominantly C3'-endo (A-form helix) |
Advanced Analytical Techniques for 1 ,2 ,3 ,4 ,5 13c5 Uridine Tracing and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis
NMR spectroscopy is a highly effective, non-destructive technique for determining the structure and dynamics of molecules in solution. For isotopically labeled compounds like [1',2',3',4',5'-13C5]uridine, NMR is particularly powerful for identifying the specific positions of the ¹³C labels and for studying the conformational dynamics of RNA molecules synthesized using this labeled precursor.
¹³C NMR for Monitoring Isotope Enrichment and Position-Specific Labeling in Metabolites and RNA
The presence of the ¹³C nucleus, with its spin of ½, allows for direct detection by NMR. In ¹³C NMR spectroscopy, the chemical shift of each carbon atom provides information about its local electronic environment. When this compound is incorporated into cellular metabolism, the five ¹³C atoms in the ribose ring serve as distinct probes.
Following the administration of this compound to a biological system, metabolites and newly synthesized RNA will contain this labeled ribose. ¹³C NMR can be used to monitor the extent of isotope enrichment in these molecules. frontiersin.org The intensity of the ¹³C signals is directly proportional to the concentration of the labeled species, allowing for a quantitative assessment of isotope incorporation over time.
Furthermore, the specific labeling pattern of the ribose in this compound is crucial. Since all five carbon atoms of the ribose are labeled, this allows for the unambiguous assignment of ribose signals in complex spectra of RNA molecules. nih.gov This is a significant advantage over uniformly labeled samples where extensive scalar couplings between adjacent ¹³C atoms can complicate the spectra. nih.govnih.gov The distinct chemical shifts of C1', C2', C3', C4', and C5' can be resolved, providing position-specific information on the metabolic fate of the ribose moiety. For instance, should the ribose ring be catabolized and the carbon atoms re-purposed into other metabolites, ¹³C NMR can track the destination of these labeled carbons.
| Carbon Position | Typical Chemical Shift (ppm) |
|---|---|
| C1' | ~90 |
| C2' | ~74 |
| C3' | ~70 |
| C4' | ~84 |
| C5' | ~61 |
Multidimensional NMR Experiments (e.g., HMQC, HMBC, COSY, INADEQUATE) for Structural Connectivity
To fully elucidate the structural context of the ¹³C labels from this compound, a suite of multidimensional NMR experiments is employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR experiments are used to establish correlations between protons and carbons. The HSQC spectrum shows correlations between directly attached ¹H and ¹³C nuclei, which is invaluable for assigning the resonances of the ribose protons and carbons. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, helping to piece together the larger molecular structure and confirm the connectivity within the ribose ring and to the uracil (B121893) base.
Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. In the context of the labeled ribose from this compound, COSY is used to trace the proton connectivity network from H1' through H5', confirming the integrity of the ribose ring in metabolites or within an RNA strand.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful 2D NMR experiment directly reveals one-bond ¹³C-¹³C correlations. huji.ac.il For a molecule fully labeled in the ribose moiety like this compound, the INADEQUATE experiment provides an unambiguous map of the carbon skeleton. researchgate.netnih.gov Each correlation peak in the INADEQUATE spectrum corresponds to two adjacent ¹³C atoms, allowing for a direct tracing of the C1'-C2'-C3'-C4'-C5' connectivity. nih.gov This is particularly useful for confirming the structure of novel metabolites derived from the labeled uridine.
| NMR Experiment | Information Gained | Relevance to this compound |
|---|---|---|
| HSQC | Direct ¹H-¹³C correlations | Assigns ribose proton and carbon resonances. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms connectivity between the ribose and the base, and within larger metabolites. |
| COSY | ¹H-¹H correlations through 2-3 bonds | Traces the proton network of the ribose ring. |
| INADEQUATE | Direct ¹³C-¹³C correlations | Unambiguously maps the carbon skeleton of the ribose. |
Relaxation Dispersion and Exchange NMR for Probing Conformational Dynamics and Exchange Processes
RNA molecules are not static structures; they undergo a range of conformational dynamics that are often crucial for their biological function. NMR techniques such as relaxation dispersion and exchange spectroscopy are highly suited to study these dynamic processes on a microsecond to millisecond timescale. The incorporation of ¹³C labels from this compound into RNA provides the necessary spectroscopic probes to perform these experiments. nih.gov
NMR relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ, measure the relaxation rates of nuclear spins under different experimental conditions. oup.com If a nucleus is exchanging between two or more conformations with different chemical shifts, this exchange process will affect the measured relaxation rates. By analyzing the relaxation data, it is possible to extract kinetic and thermodynamic parameters of the exchange process, such as the exchange rate and the populations of the different conformational states. The ¹³C labels in the ribose of uridine residues act as sensitive reporters of these dynamics. acs.org
Exchange spectroscopy (EXSY) is another NMR technique that can be used to study dynamic processes, particularly slower exchange phenomena. In a 2D EXSY experiment, cross-peaks between exchanging sites indicate that a nucleus has moved from one chemical environment to another during the experiment. This can be used to identify and quantify the exchange between different conformational states of an RNA molecule containing this compound.
Mass Spectrometry (MS) for Isotopologue and Flux Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for metabolic studies using stable isotopes, as it can precisely determine the mass increase resulting from the incorporation of ¹³C atoms. nih.gov This allows for the detailed analysis of isotopologue distributions and the calculation of metabolic fluxes. ethz.ch
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopologue Measurement
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.gov When this compound is metabolized, the resulting products will contain a varying number of ¹³C atoms, depending on the specific metabolic pathway.
For example, if the ribose from this compound is incorporated intact into a larger molecule, that molecule will show a mass increase of approximately 5 Daltons. However, if the ribose is first catabolized and its carbon atoms are then used to synthesize other molecules, the resulting products may contain anywhere from one to five ¹³C atoms. HRMS can resolve these different isotopologues, providing a detailed picture of the metabolic fate of the labeled uridine. nih.govdoi.org The precise mass measurements also aid in the confident identification of unknown metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
To analyze the complex mixture of metabolites present in a biological sample, mass spectrometry is typically coupled with a separation technique such as liquid chromatography (LC) or gas chromatography (GC). d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of metabolites, including nucleotides, nucleosides, and other polar compounds. d-nb.info The liquid chromatography step separates the different components of the mixture based on their physicochemical properties. The separated components then enter the mass spectrometer for detection and quantification. In studies using this compound, LC-MS can be used to separate and identify uridine-containing metabolites and measure their respective isotopologue distributions. This provides a comprehensive overview of the metabolic pathways involving uridine.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of non-volatile metabolites like nucleosides, a derivatization step is often required to make them amenable to GC analysis. nih.gov GC-MS can provide excellent separation and sensitive detection of labeled metabolites. The fragmentation patterns observed in the mass spectrometer can also provide valuable structural information and help to pinpoint the location of the ¹³C labels within a molecule. rwth-aachen.de
By quantifying the relative abundances of the different isotopologues of various metabolites over time, it is possible to perform metabolic flux analysis. nih.govcreative-proteomics.com This involves using mathematical models to calculate the rates of metabolic reactions, providing a quantitative understanding of cellular metabolism. nih.gov The data obtained from LC-MS and GC-MS analysis of samples labeled with this compound are critical inputs for these models.
Data Independent Acquisition (DIA) and Targeted Acquisition Methods for Isotopic Tracing
The analysis of metabolites derived from this compound requires sensitive and specific analytical techniques to differentiate and quantify the various isotopologues. Mass spectrometry (MS) is the primary tool for this purpose, and within MS, Data Independent Acquisition (DIA) and targeted acquisition methods offer distinct advantages for isotopic tracing studies.
Data Independent Acquisition (DIA) is an emerging technique in mass spectrometry that offers a comprehensive and unbiased approach to analyzing complex biological samples. nih.govresearchgate.net In a DIA method, the mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows, rather than selecting only the most abundant ions as in Data-Dependent Acquisition (DDA). nih.govyoutube.com This approach ensures that fragmentation data is collected for all analytes in a sample, including low-abundance metabolites, which might be missed in DDA. nih.govmdpi.com For tracing studies with this compound, DIA allows for the simultaneous detection of the labeled precursor and its downstream metabolites without prior knowledge of their identities. nih.gov The comprehensive fragmentation data generated can be retrospectively analyzed to identify and quantify all labeled species that incorporate the 13C atoms. One of the key advantages of DIA is the ability to perform both MS1-level quantification (based on the precursor ion intensity) and MS2-level quantification (based on fragment ion intensities), which can enhance sensitivity and accuracy, particularly for low-level isotopologues. nih.gov
Targeted Acquisition Methods , such as Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), and Parallel Reaction Monitoring (PRM), are hypothesis-driven approaches that offer high sensitivity and specificity for quantifying known metabolites. yale.edunih.gov In these methods, the mass spectrometer is programmed to specifically monitor predefined precursor-to-product ion transitions for the target analytes. For this compound tracing, this would involve creating a list of expected metabolites and their corresponding isotopologues. For each isotopologue, specific transitions are monitored, allowing for highly sensitive and selective quantification, even in complex biological matrices. nih.gov PRM, a more recent targeted technique, involves selecting a specific precursor ion but monitoring all of its product ions using a high-resolution mass analyzer, which provides higher confidence in identification compared to traditional MRM. nih.govyale.edu Targeted methods are particularly well-suited for validating findings from discovery-based approaches like DIA and for quantifying the incorporation of the 13C label into specific, well-defined metabolic pathways. yale.edu
| Feature | Data Independent Acquisition (DIA) | Targeted Acquisition (MRM/SRM, PRM) |
|---|---|---|
| Approach | Untargeted/Discovery | Targeted/Hypothesis-driven |
| Precursor Selection | Systematic fragmentation of all ions in predefined m/z windows | Pre-selection of specific precursor ions |
| Data Acquired | Comprehensive MS/MS spectra for all detectable analytes | Intensity data for specific precursor-product ion transitions |
| Advantages for Isotopic Tracing | - Unbiased detection of all labeled metabolites
| - High sensitivity and specificity
|
| Limitations for Isotopic Tracing | - Complex data analysis
| - Requires prior knowledge of target metabolites and their fragmentation
|
Computational Tools and Software for Data Processing and Interpretation
The data generated from mass spectrometry-based isotopic tracing experiments with this compound are complex. The raw data contains information on the mass-to-charge ratio, retention time, and intensity of thousands of signals. Extracting meaningful biological information from this data requires sophisticated computational tools and software for data processing, correction, and interpretation. nih.gov
Algorithms for Correction of Natural Isotopic Abundance
A critical step in processing data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. nih.govnih.gov All naturally occurring elements exist as a mixture of isotopes. For example, carbon is predominantly 12C, but about 1.1% is the heavier isotope 13C. This means that even in an unlabeled metabolite, there is a certain probability of finding one or more heavy isotopes, which contributes to the mass spectrum. When analyzing metabolites from a this compound tracing experiment, the measured mass isotopologue distribution (MID) is a combination of the enrichment from the tracer and the natural isotopic abundance. nih.gov
To accurately determine the extent of labeling from the tracer, the contribution from naturally occurring isotopes must be computationally removed. nih.gov Algorithms for natural abundance correction typically use the elemental formula of the metabolite and the known natural abundances of all its constituent elements to calculate a correction matrix. chemrxiv.org This matrix represents the probability of each mass isotopologue occurring naturally. chemrxiv.org The measured MID can then be mathematically deconvoluted to yield the true enrichment pattern derived solely from the isotopic tracer. nih.gov Several software tools, such as AccuCor, IsoCorrectoR, and PolyMID, have been developed to perform this essential correction. nih.govr-project.orguni-regensburg.de Failure to correct for natural isotopic abundance can lead to significant errors in the calculation of isotopic enrichment and subsequent metabolic flux analysis. uni-regensburg.de
Software Platforms for Isotopic Enrichment Calculation and Metabolic Flux Modeling (e.g., X13CMS, DynaMet, MetTracer)
Following the correction for natural isotopic abundance, a variety of software platforms are available to identify labeled metabolites, calculate isotopic enrichment, and model metabolic fluxes.
X13CMS is a software package that extends the functionality of the widely used XCMS platform for untargeted metabolomics. acs.orgresearchgate.netacs.org X13CMS is designed to globally track isotopic labels in LC/MS data without prior knowledge of metabolic pathways. acs.orgacs.org The workflow involves using XCMS to detect and align metabolic features from both labeled and unlabeled samples. acs.org X13CMS then identifies pairs of features that correspond to the unlabeled metabolite and its isotopically labeled counterpart based on their mass difference and co-elution profile. acs.org The software can be used to track any isotopic label and can also detect differential labeling patterns between different experimental conditions. acs.orgacs.org This allows researchers to discover novel metabolic pathways and to understand how metabolic fluxes are altered in response to various stimuli. acs.orgresearchgate.net
DynaMet is a fully automated pipeline specifically designed for the analysis of dynamic isotope labeling experiments using high-resolution LC-MS data. nih.govacs.orgacs.org It enables the untargeted extraction of metabolite labeling profiles over time. nih.govacs.org This is particularly useful for studies with this compound to understand the kinetics of its incorporation into downstream metabolic pathways. DynaMet can process raw LC-MS data to detect features that show dynamic labeling and can fit these labeling profiles to kinetic models. nih.gov This provides crucial information about the operational dynamics of metabolic pathways. nih.govacs.org
MetTracer is another software tool developed for the analysis of LC-MS based isotopic tracing data. nih.gov Its primary function is to extract all possible isotopologues of metabolites from the raw data and to quantify their labeling fraction. nih.gov This allows for a comprehensive assessment of how the 13C label from this compound is distributed throughout the metabolome. MetTracer aids in the identification of labeled metabolites from complex MSI datasets in an untargeted manner. nih.gov
| Software Platform | Primary Function | Input Data | Key Outputs | Typical Application |
|---|---|---|---|---|
| X13CMS | Global tracking of isotopic labels in untargeted metabolomics data. acs.orgacs.orgnih.gov | LC/MS data (e.g., .mzXML, .mzData) from labeled and unlabeled samples. | - List of labeled metabolites
| Discovering novel metabolic pathways and identifying changes in metabolic fluxes. acs.org |
| DynaMet | Automated analysis of dynamic isotope labeling experiments. nih.govacs.org | Time-course LC-HRMS raw data. acs.org | - Metabolite labeling profiles over time
| Studying the kinetics and dynamics of metabolic pathways. nih.govacs.org |
| MetTracer | Extraction of all possible isotopologues and quantification of labeling fractions. nih.gov | LC-MS/MS data. nih.gov | - Annotated list of labeled features
| Comprehensive profiling of label incorporation across the metabolome. nih.gov |
Future Directions and Emerging Research Avenues
Development of Next-Generation Labeling Technologies for Complex Systems
The use of stable isotopes for metabolic labeling is evolving from static measurements in simple cell cultures to dynamic tracing in more complex biological systems. [1',2',3',4',5'-13C5]uridine is integral to this advancement, enabling the tracking of RNA synthesis and ribose metabolism in systems that more closely mimic physiological conditions, such as organoids, co-culture models, and in vivo studies. youtube.com
Next-generation labeling technologies aim to provide temporal and spatial resolution of metabolic processes. Techniques like pulsed stable isotope labeling in cell culture (pSILAC) for proteomics can be conceptually extended to RNA dynamics using tracers like this compound. nih.gov By introducing the labeled uridine (B1682114) for a defined period, researchers can measure the rates of RNA synthesis and turnover, rather than just steady-state levels. This dynamic approach provides deeper insights into the regulation of gene expression. escholarship.org
Furthermore, the development of analytical methods with higher sensitivity, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the detection of labeled metabolites in smaller sample sizes and provides detailed information on the specific location of isotopes within a molecule. nih.govnih.gov This is crucial for resolving metabolic pathways in heterogeneous cell populations or specific micro-tissues.
| Labeling Technology | Description | Application with this compound | Key Insights Gained |
|---|---|---|---|
| Steady-State Labeling | Cells are cultured with the isotopic tracer until all metabolites reach a labeling equilibrium. | Tracing the contribution of uridine-derived ribose to central carbon metabolism (e.g., glycolysis, TCA cycle). biorxiv.org | Identifies pathway connectivity and relative nutrient contributions. nih.gov |
| Dynamic / Pulse-Chase Labeling | Cells are exposed to the tracer for a short "pulse" and then transferred to unlabeled media for a "chase". | Measuring the rates of RNA synthesis, processing, and degradation. | Provides kinetic information on RNA turnover and gene expression regulation. escholarship.org |
| In Vivo Tracing | The isotopic tracer is administered to a living organism to study metabolism at the whole-body or organ level. | Tracking the systemic fate of uridine and its contribution to processes like gluconeogenesis in the liver. biorxiv.org | Reveals inter-organ metabolic relationships and in vivo pathway activity. |
Integration of this compound Tracing with Multi-Omics Approaches
The future of biological research lies in the integration of multiple "omics" disciplines to create a holistic picture of cellular function. nih.govnih.gov this compound tracing is fundamentally a metabolomics technique that provides a direct readout of metabolic pathway activity, or flux. creative-proteomics.comnih.gov This functional data is incredibly powerful when combined with genomics, transcriptomics, and proteomics, which describe the cellular components. youtube.com
Integrating this compound tracing with transcriptomics (RNA-seq), for example, allows researchers to correlate changes in gene expression with actual metabolic shifts. A cell might upregulate the genes for a specific pathway, but only isotope tracing can confirm if the metabolic flow through that pathway has indeed increased. nih.gov
Similarly, combining stable isotope tracing with quantitative proteomics (e.g., SILAC) can link alterations in enzyme levels to their functional impact on metabolic flux. nih.govresearchgate.net This multi-omics approach enables the construction of comprehensive models that connect genetic information to functional metabolic phenotypes, which is essential for understanding complex diseases like cancer. youtube.comtechscience.com
| Omics Layer | Information Provided | Integration with this compound Tracing |
|---|---|---|
| Genomics | The genetic blueprint of the cell, including mutations. | Explains the genetic basis for observed metabolic phenotypes (e.g., a mutation in a metabolic enzyme). |
| Transcriptomics | Gene expression levels (mRNA abundance). | Correlates changes in gene transcription with changes in metabolic pathway activity. |
| Proteomics | Protein abundance and post-translational modifications. | Links the abundance of metabolic enzymes to the measured metabolic fluxes. |
| Metabolomics (via Tracing) | Metabolic pathway activity and flux rates. youtube.com | Provides the functional output of the cellular metabolic network, validating inferences from other omics data. |
Expanding Applications in Quantitative Systems Biology and Synthetic Biology
Quantitative systems biology aims to develop predictive mathematical models of biological processes. A major challenge in this field is the accurate parameterization and validation of these models. nih.gov 13C-Metabolic Flux Analysis (13C-MFA), which relies on tracers like this compound, provides the precise, quantitative flux data needed to build and constrain these complex models. researchgate.netnih.gov By tracing the incorporation of the five labeled carbons from the uridine's ribose into central metabolites like pyruvate (B1213749), lactate, and citrate, researchers can calculate the rates of reactions throughout the metabolic network. biorxiv.org
In synthetic biology, this compound tracing is a valuable tool for designing and optimizing engineered metabolic pathways. When introducing a synthetic pathway into an organism, it is crucial to understand how it interacts with the host's native metabolism. Isotope tracing can quantify the flux through the engineered pathway, identify metabolic bottlenecks, and reveal unintended diversions of metabolites into competing pathways. This quantitative feedback allows for the rational and iterative improvement of synthetic biological systems, accelerating the development of novel biotechnologies.
| Field | Application of this compound Tracing | Research Goal |
|---|---|---|
| Quantitative Systems Biology | Generating precise metabolic flux data for parameterizing and validating computational models of cellular metabolism. nih.gov | To create predictive models of biological systems for understanding disease and identifying therapeutic targets. |
| Synthetic Biology | Quantifying the performance of engineered metabolic pathways and identifying bottlenecks or competing pathways. | To design, build, and optimize novel biological functions and organisms for applications in medicine and biotechnology. |
Q & A
Q. What is the role of [1',2',3',4',5'-13C5]uridine in tracing nucleotide metabolism in glucose-restricted cancer models?
[13C5]uridine is used to track ribose utilization in nucleotide synthesis and central carbon metabolism under glucose deprivation. By uniformly labeling the ribose moiety, researchers can quantify isotopic enrichment (e.g., M+5 labeling via LC-MS) in metabolites like UTP, UDP, and glycolytic intermediates. For example, in pancreatic ductal adenocarcinoma (PDA) cells, >90% labeling of uridine pools was observed, confirming its role in fueling glycolysis and the TCA cycle when glucose is limited .
Q. How is [13C5]uridine synthesized, and what are key purity considerations for isotopic tracing studies?
Synthesis typically involves selective bromobenzoylation at the 5'-OH position of uridine, followed by isotopic enrichment via stable isotope labeling. Purity is validated using LC-MS and NMR to ensure >98% isotopic enrichment and minimal unlabeled contaminants. Protocols from Salvage of Ribose from Uridine or RNA detail solvent extraction and column chromatography steps for purification .
Q. What methodological controls are essential for [13C5]uridine tracing experiments in vitro?
Key controls include:
- Baseline correction : Use unlabeled uridine to account for natural isotope abundance.
- Glucose modulation : Compare labeling patterns in high (5 mM) vs. low (0.1 mM) glucose conditions to assess metabolic flexibility.
- Cell viability assays : Short-term incubations (6–24 hours) prevent confounding effects of uridine toxicity, as seen in UPP1-knockout PDA cells .
Q. How does [13C5]uridine uptake differ between in vitro and in vivo tumor models?
In vitro, uridine uptake is influenced by cell-specific UPP1 (uridine phosphorylase) expression. In vivo, orthotopic mouse models show ~30% labeling of tumor uridine pools within 1 hour post-injection, requiring rapid tissue collection to capture dynamic metabolic fluxes. Interstitial fluid analysis (e.g., LC-MS quantification of uridine and glucose) is critical for contextualizing in vivo tracer availability .
Advanced Research Questions
Q. How can researchers address conflicting data on uridine-derived ribose utilization across cancer cell lines?
Contradictions often arise from variations in UPP1 activity, glucose availability, and cell lineage. To resolve these:
- Stratify cell lines : Compare UPP1-high (e.g., ASPC1) vs. UPP1-low (e.g., PATU8988S) models.
- Contextualize nutrient conditions : Perform dual-tracer experiments with [13C5]uridine and [13C6]glucose under controlled glucose deprivation.
- Validate with genetic knockouts : UPP1-KO in ASPC1 cells reduces ribose salvage by >50%, highlighting enzyme dependency .
Q. What computational tools are recommended for analyzing [13C5]uridine-derived isotopic labeling data?
Use platforms like Metran (for flux balance analysis) or IsoCor (isotopic correction) to model metabolic pathways. For example, in PDA cells, fractional enrichment data from LC-MS can be mapped to glycolysis and PPP fluxes using constraint-based modeling .
Q. How does [13C5]uridine tracing clarify the role of uridine salvage pathways in primary vs. cancer cells?
Primary hepatocytes exhibit lower uridine uptake (<10% labeling) compared to cancer cells (>90%), attributed to differential UPP1 expression. Co-culture experiments with cancer-associated fibroblasts (CAFs) can model tumor microenvironment effects on uridine availability .
Q. What are the pitfalls in interpreting [13C5]uridine labeling in RNA vs. nucleotide pools?
Ribose from RNA turnover can dilute isotopic signals. Mitigate this by:
- Pulse-chase designs : Track labeling kinetics to distinguish de novo synthesis vs. salvage.
- RNase treatment : Isolate nucleotide pools from RNA-derived ribose in extracted metabolites .
Q. How to optimize isotope tracing protocols for nutrient-limited 3D tumor spheroids?
- Oxygen gradient correction : Use Seahorse assays to map metabolic heterogeneity.
- Tracer penetration : Validate spheroid size (<500 µm diameter) to ensure uniform [13C5]uridine diffusion.
- Multi-omics integration : Pair LC-MS data with RNA-seq to link metabolic fluxes to UPP1/UK (uridine kinase) expression .
Q. What ethical and replication standards apply to publishing [13C5]uridine studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
